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molecular formula C6H7BrOS B2862928 1-(4-Bromothiophen-2-yl)ethan-1-ol CAS No. 34878-46-1

1-(4-Bromothiophen-2-yl)ethan-1-ol

Cat. No. B2862928
M. Wt: 207.09
InChI Key: DPTFBIIZOCHASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265423B1

Procedure details

A solution of 4-bromo-2-thiophenecarboxaldehyde (Aldrich, 1.20 g, 6.28 mmol) in 15 ml of anhydrous ethyl ether is brought to −70° C. in a flask fitted with a thermometer, under an atmosphere of argon and with magnetic stirring. Then a 1.6 M solution of MeLi in ether (4.12 ml, 6.59 mmol) is added drop by drop between −70° C. and −60° C. The reaction is followed by CCM (eluent ether:petroleum ether=20:80). The mixture is hydrolysed in the cold with 5 ml of saturated NH4Cl solution, 20 ml of distilled water is added and the mixture is extracted with ether (3×40 ml). The ether phase is dried over MgSO4, filtered and evaporated to obtain 1.28 g of a slightly yellowish oil, 4-bromo-2-(1′-hydroxyethyl)thiophene (gross yield=98.5%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.12 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.[Li][CH3:10].[NH4+].[Cl-].O>C(OCC)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]([OH:8])[CH3:10])[S:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C
Name
Quantity
4.12 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Five
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a thermometer, under an atmosphere of argon and with magnetic stirring
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether (3×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1)C(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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